ethyl 8-methyl-4-oxo-1H-quinoline-2-carboxylate
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Overview
Description
Ethyl 8-methyl-4-oxo-1H-quinoline-2-carboxylate: is a quinoline derivative known for its diverse applications in medicinal chemistry and industrial processes. Quinoline derivatives are heterocyclic aromatic organic compounds with a wide range of biological activities, making them valuable in drug development and other scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 8-methyl-4-oxo-1H-quinoline-2-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminobenzophenone with diethyl ethoxymethylenemalonate in the presence of a base, followed by cyclization and esterification . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the process.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: Ethyl 8-methyl-4-oxo-1H-quinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming hydroxyquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles are used under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
Ethyl 8-methyl-4-oxo-1H-quinoline-2-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 8-methyl-4-oxo-1H-quinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways to exert anticancer effects .
Comparison with Similar Compounds
2-Hydroxyquinoline: Known for its antimicrobial properties.
4-Hydroxyquinoline: Used in the synthesis of various pharmaceuticals.
Quinoline N-oxide: Exhibits unique chemical reactivity due to the presence of the N-oxide group.
Uniqueness: Ethyl 8-methyl-4-oxo-1H-quinoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ester group enhances its solubility and reactivity, making it a valuable intermediate in synthetic chemistry .
Properties
CAS No. |
35975-62-3 |
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Molecular Formula |
C13H13NO3 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
ethyl 8-methyl-4-oxo-1H-quinoline-2-carboxylate |
InChI |
InChI=1S/C13H13NO3/c1-3-17-13(16)10-7-11(15)9-6-4-5-8(2)12(9)14-10/h4-7H,3H2,1-2H3,(H,14,15) |
InChI Key |
JOSLIOLRRAVHGW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=O)C2=CC=CC(=C2N1)C |
Origin of Product |
United States |
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